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molecular formula C6H7ClN2O B1591505 4-Chloro-6-(methoxymethyl)pyrimidine CAS No. 3122-84-7

4-Chloro-6-(methoxymethyl)pyrimidine

Cat. No. B1591505
M. Wt: 158.58 g/mol
InChI Key: QOOQUMTZWQEHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956366

Procedure details

50 g of 6-hydroxy-4-methoxymethylpyrimidine were heated in 375 ml of phosphorus oxychloride until a clear solution had been produced. The excess phosphorus oxychloride was removed by distillation in vacuo, and the residue was poured into ice-water. Extraction with dichloromethane and drying over sodium sulfate were followed by concentration of the solution in vacuo. 58 g of 6-chloro-4-methoxymethylpyrimidine were obtained as an oil which was used without further purification in the next stage.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[CH:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[N:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC(=NC=N1)COC
Name
Quantity
375 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been produced
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride was removed by distillation in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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